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molecular formula C16H13ClN2OS B8365791 2-Amino-4-[4-(4-chlorobenzyloxy)phenyl]thiazole

2-Amino-4-[4-(4-chlorobenzyloxy)phenyl]thiazole

Cat. No. B8365791
M. Wt: 316.8 g/mol
InChI Key: HKHOIFUYEFWPLO-UHFFFAOYSA-N
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Patent
US04348403

Procedure details

A 8.0 g portion of 4-(4-chlorobenzyloxy)phenacyl chloride and 2.3 g of thiourea were stirred in 70 ml of ethanol under reflux for 1 hour. After cooling, 100 ml of ether was added, and the precipitating crystals were recovered by filtration, resulting in 7.8 g (82.1%) of hydrochloride of 2-amino-4-[4-(4-chlorobenzyloxy) phenyl]thiazole. Recrystallized from 80% ethanol m.p., 248°-250° C.
Name
4-(4-chlorobenzyloxy)phenacyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:19]=[CH:18][C:5]([CH2:6][O:7][C:8]2[CH:17]=[CH:16][C:11]([C:12](=O)[CH2:13]Cl)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[NH2:20][C:21]([NH2:23])=[S:22].CCOCC>C(O)C>[NH2:23][C:21]1[S:22][CH:13]=[C:12]([C:11]2[CH:16]=[CH:17][C:8]([O:7][CH2:6][C:5]3[CH:18]=[CH:19][C:2]([Cl:1])=[CH:3][CH:4]=3)=[CH:9][CH:10]=2)[N:20]=1

Inputs

Step One
Name
4-(4-chlorobenzyloxy)phenacyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(COC2=CC=C(C(CCl)=O)C=C2)C=C1
Name
Quantity
2.3 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitating crystals were recovered by filtration

Outcomes

Product
Name
Type
product
Smiles
NC=1SC=C(N1)C1=CC=C(C=C1)OCC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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